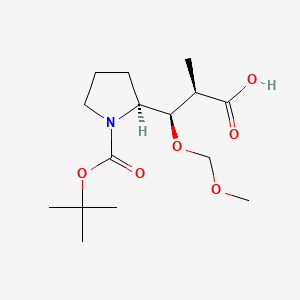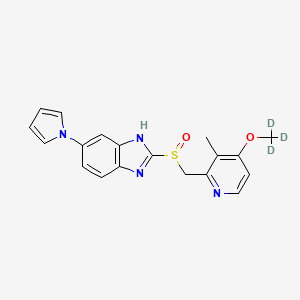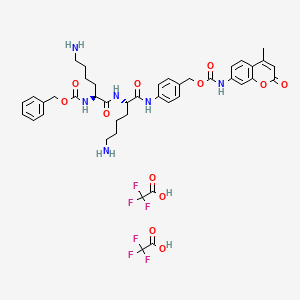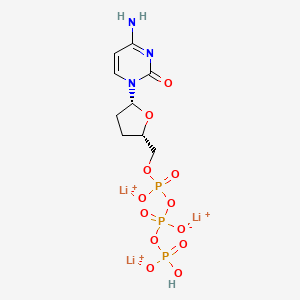
ddCTP (trilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) is a nucleoside analog that is commonly used in scientific research. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, preventing the formation of phosphodiester bonds necessary for DNA chain elongation. This compound is particularly significant in the field of molecular biology and virology due to its role as a chain-terminating inhibitor of DNA polymerase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) typically involves the phosphorylation of 2’,3’-dideoxycytidine. The process begins with the protection of the hydroxyl groups, followed by selective deprotection and phosphorylation.
Industrial Production Methods
Industrial production of 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is typically stored at -20°C to maintain stability .
化学反応の分析
Types of Reactions
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. It acts as a substrate analog for DNA polymerase, leading to chain termination during DNA synthesis .
Common Reagents and Conditions
Common reagents used in reactions involving 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) include DNA polymerase, reverse transcriptase, and various buffer solutions. The reactions are typically carried out under physiological conditions (pH 7.5) and at temperatures conducive to enzyme activity .
Major Products Formed
The major product formed from reactions involving 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) is terminated DNA strands. This termination is due to the inability of the modified nucleotide to form the necessary phosphodiester bonds for chain elongation .
科学的研究の応用
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) has a wide range of applications in scientific research:
Molecular Biology: Used in DNA sequencing techniques, particularly Sanger sequencing, as a chain-terminating nucleotide
Virology: Acts as an inhibitor of reverse transcriptase in human immunodeficiency virus (HIV) research, making it valuable in the study of viral replication and antiviral drug development
Biochemistry: Employed in studies of DNA polymerase activity and the mechanisms of DNA synthesis
Pharmacology: Investigated for its potential use in antiviral therapies, particularly for HIV
作用機序
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. It competes with natural nucleotides for incorporation into the growing DNA strand. Once incorporated, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly effective against viral reverse transcriptase, making it a potent inhibitor of HIV replication .
類似化合物との比較
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) is part of a class of compounds known as dideoxynucleoside triphosphates (ddNTPs). Similar compounds include:
2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP): Another chain-terminating nucleotide used in DNA sequencing.
2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP): Used in similar applications as ddCTP, particularly in sequencing and antiviral research.
2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP): Also used in DNA sequencing and as an antiviral agent.
What sets 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) apart is its specific incorporation into DNA strands and its effectiveness in terminating DNA synthesis, making it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C9H13Li3N3O12P3 |
|---|---|
分子量 |
469.0 g/mol |
IUPAC名 |
trilithium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3/t6-,8+;;;/m0.../s1 |
InChIキー |
RJTMIBUIHJOWRZ-WQPQHRBMSA-K |
異性体SMILES |
[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
正規SMILES |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)

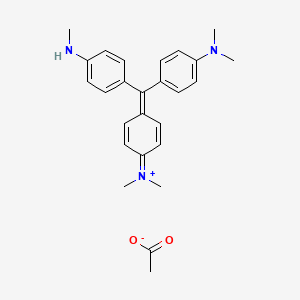
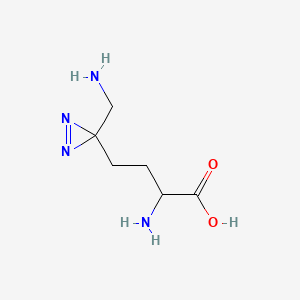
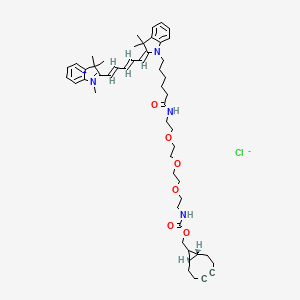
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
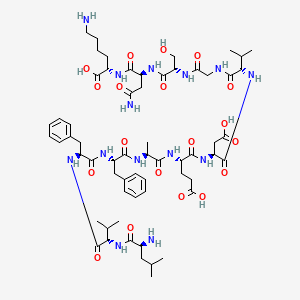
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
